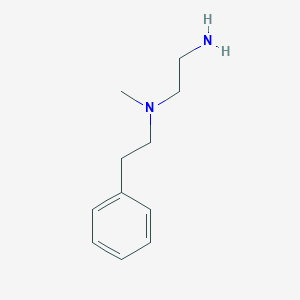

N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine” is a chemical compound with the molecular formula C11H18N2 . It is used for experimental and research purposes .

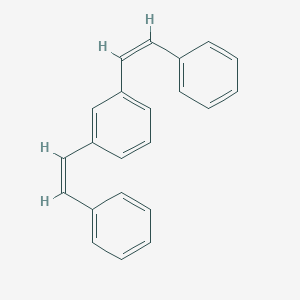

Molecular Structure Analysis

The molecular weight of “this compound” is 178.274 g/mol . The molecular structure can be represented by the canonical SMILES string: CN(CCC1=CC=CC=C1)CCN .Physical And Chemical Properties Analysis

“this compound” has a boiling point of 265.2ºC at 760 mmHg and a density of 0.975 g/cm³ . It also has a flash point of 106ºC .Aplicaciones Científicas De Investigación

Environmental Chemistry and Flame Retardants

A critical review highlights the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, addressing their EU registration and potential risks. The review emphasizes the need for comprehensive research on NBFRs' occurrence, environmental fate, and toxicity due to their increasing application. It identifies significant knowledge gaps for 28 out of 63 NBFRs, underscoring the demand for optimized analytical methods and further investigation into indoor environments, emission sources, and potential leaching. High concentrations of certain NBFRs in indoor environments raise concerns about their impact on human health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).

Toxicology and Occupational Health

Research on the health effects of occupational exposure to chlorinated aliphatic solvents, including methanes, ethanes, and ethenes, demonstrates their association with various adverse health outcomes. Despite their continued large-volume use, these solvents pose significant risks, including central nervous system, reproductive, liver, kidney toxicity, and carcinogenicity. The review calls for future studies to adopt a prospective approach, incorporating biomarkers of exposure and effect to better understand the health impacts of solvent exposure (Ruder, 2006).

Materials Science and Gas Separations

The literature indicates that supported ionic liquid membranes (SILMs) outperform standard polymers in CO2/N2 and CO2/CH4 separations under continuous flow mixed gas conditions. This review assesses SILM performance benchmarks and suggests future research directions based on physical chemistry of room temperature ionic liquids (RTILs). It highlights the need for research into SILMs cast from RTILs with smaller molar volumes and investigates the potential of facilitated transport via silver carriers for olefin/paraffin separations (Scovazzo, 2009).

Propiedades

IUPAC Name |

N'-methyl-N'-(2-phenylethyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-13(10-8-12)9-7-11-5-3-2-4-6-11/h2-6H,7-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEUMPZMEXPLOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500124 |

Source

|

| Record name | N~1~-Methyl-N~1~-(2-phenylethyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1629-33-0 |

Source

|

| Record name | N~1~-Methyl-N~1~-(2-phenylethyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

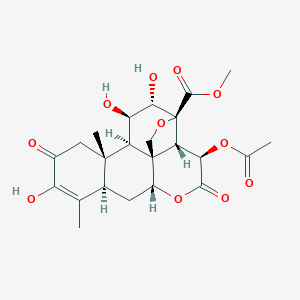

![(1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B162267.png)